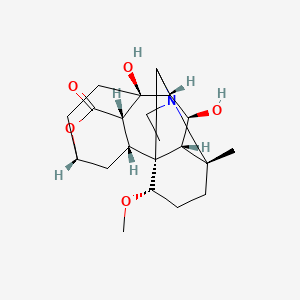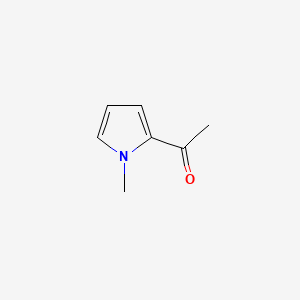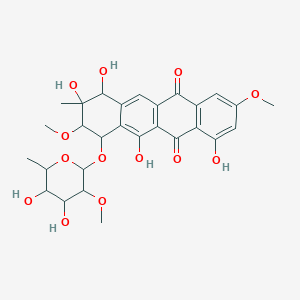
Heteratisine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heteratisine is an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
Aplicaciones Científicas De Investigación
Structural and Stereochemical Properties
Heteratisine, a diterpene lactone alkaloid, is primarily studied for its structural and stereochemical characteristics. Research has shown it to possess a unique stereostructure, relating more closely to the highly toxic alkaloids of the lycoctonine-aconitine type than to other bases found in Aconitum heterophyllum (Aneja, Locke, & Pelletier, 1973). Further investigations into the basic components of Aconitum heterophyllum roots have led to the isolation of several alkaloids structurally related to heteratisine (Pelletier, Aneja, & Gopinath, 1968).
Biological Activity and Effects
Heteratisine's metabolic transformations and biological activities have been a focus of research. It is identified as a primary metabolic product of benzoylheteratisine, exhibiting certain antiarrhythmic activity (Kuzibaeva, Dzhakhangirov, & Mil'grom, 1996). Studies also explored its effects on neuronal activity, especially concerning its impact on the rat hippocampus, where it was found to inhibit neuronal activity in a frequency-dependent manner (Ameri, 1997).
Chemical Synthesis
The chemical synthesis of heteratisine has been achieved, marking a significant advancement in understanding its chemical properties. This synthesis was performed in several steps from deltaline, involving various chemical processes (Wang, Chen, & Wang, 2012).
Propiedades
Nombre del producto |
Heteratisine |
|---|---|
Fórmula molecular |
C22H33NO5 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one |
InChI |
InChI=1S/C22H33NO5/c1-4-23-10-20(2)7-6-13(27-3)22-12-9-11-5-8-21(26,14(12)19(25)28-11)15(18(22)23)16(24)17(20)22/h11-18,24,26H,4-10H2,1-3H3/t11-,12+,13-,14+,15-,16+,17+,18?,20-,21+,22-/m0/s1 |
Clave InChI |
YPSAOPXJHSESSR-AGBQGJAZSA-N |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@H](C31)[C@]5(CC[C@H]6C[C@@H]4[C@@H]5C(=O)O6)O)O)OC)C |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)O)OC)C |
SMILES canónico |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)O)OC)C |
Sinónimos |
20-ethyl-6-beta,8-dihydroxy-1-alpha-methoxy-4-methylheteratisan-14-one heteratisine NSC 295654 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)




![N-[4-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]butyl]-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1200363.png)
